Covalent vs. Reversible Estrogen Receptor Binding Kinetics
16α-OHE1 binds covalently and irreversibly to the estrogen receptor (ER) in human breast cancer cells (MCF-7), a property that differentiates it from the non-covalent, reversible binding of estradiol (E2). This covalent modification leads to persistent ER activation [1].
| Evidence Dimension | Estrogen Receptor Binding Mode and Dissociation |
|---|---|
| Target Compound Data | Covalent and irreversible binding; stable ER complex formation. |
| Comparator Or Baseline | Estradiol (E2): Reversible, non-covalent binding; dissociable ER complex. |
| Quantified Difference | Qualitative difference in binding type (covalent vs. non-covalent). |
| Conditions | MCF-7 human breast cancer cells, 4-week incubation with 3H-labeled 16α-OHE1 or E2. |
Why This Matters
For researchers studying sustained ER signaling or developing irreversible ER modulators, 16α-OHE1 provides a unique mechanistic probe unavailable with reversible ligands like estradiol or 2-hydroxyestrone.
- [1] Swaneck GE, Fishman J. Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization. Proc Natl Acad Sci U S A. 1988;85(21):7831-7835. View Source
